4-Chloro-3-(pyrrolidin-1-yl)phenol 4-Chloro-3-(pyrrolidin-1-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877312
InChI: InChI=1S/C10H12ClNO/c11-9-4-3-8(13)7-10(9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2
SMILES:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

4-Chloro-3-(pyrrolidin-1-yl)phenol

CAS No.:

Cat. No.: VC15877312

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(pyrrolidin-1-yl)phenol -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 4-chloro-3-pyrrolidin-1-ylphenol
Standard InChI InChI=1S/C10H12ClNO/c11-9-4-3-8(13)7-10(9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2
Standard InChI Key RHGWPGMEKQRXRW-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C=CC(=C2)O)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

4-Chloro-3-(pyrrolidin-1-yl)phenol consists of a phenol core substituted with a chlorine atom at the 4-position and a pyrrolidine ring at the 3-position. The pyrrolidine group adopts a puckered conformation, introducing steric bulk that influences binding interactions . Key physicochemical properties include:

Table 1: Physicochemical Properties of 4-Chloro-3-(pyrrolidin-1-yl)phenol

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO
Molecular Weight197.66 g/mol
Melting Point86–87°C (synthetic batch)
NMR (CDCl₃)δ 7.49–7.45 (m, 2H, aromatic)

The chlorine atom enhances electrophilicity at the aromatic ring, while the pyrrolidine nitrogen participates in hydrogen bonding and cation-π interactions .

Spectroscopic Characterization

¹H NMR spectra reveal distinct aromatic protons at δ 7.49–7.45 ppm (multiplet) and pyrrolidine protons at δ 2.85–1.87 ppm . The phenolic -OH proton appears as a broad singlet at δ 5.21 ppm, which disappears upon deuteration . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 346.0757 [M+H]⁺, consistent with the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A representative protocol involves:

  • Coupling of 4-chloro-3-iodophenol with pyrrolidine under CuI/L-proline catalysis in DMSO at 80°C, yielding 65–71% product .

  • Purification via silica gel chromatography (0–10% ethyl acetate in hexane) to isolate the target compound .

Table 2: Optimization of Reaction Conditions

CatalystSolventTemp (°C)Yield (%)
CuIDMSO8071
Pd(PPh₃)₄Toluene11058

Palladium-based catalysts show lower efficiency due to steric hindrance from the pyrrolidine group .

Scalability Challenges

Large-scale synthesis faces hurdles such as:

  • Byproduct formation: Competing ortho-substitution generates 3-chloro-4-(pyrrolidin-1-yl)phenol (≤12%), necessitating rigorous chromatography .

  • Moisture sensitivity: The phenolic -OH group requires anhydrous conditions to prevent oxidation during storage .

Pharmacological Activity and Structure-Activity Relationships (SAR)

CB1 Receptor Allosteric Modulation

4-Chloro-3-(pyrrolidin-1-yl)phenol serves as a precursor to diarylurea derivatives like PSNCBAM-1, a negative allosteric modulator of CB1. Key findings include:

  • Binding enhancement: Analogues increase [³H]CP55,940 binding by 40–60% at 10 μM, suggesting allosteric site occupation .

  • Functional antagonism: In calcium mobilization assays, derivatives reduce CP55,940-induced signaling (IC₅₀ = 32–1640 nM) .

Table 3: SAR of 4-Chloro-3-(pyrrolidin-1-yl)phenol Derivatives

R GroupIC₅₀ (nM)Binding Enhancement (%)
4-CN (29)3372 ± 5
3,4-diCl (41)16158 ± 7
4-NO₂ (31)84041 ± 4

Electron-withdrawing groups (e.g., -CN, -Cl) at the 4-position maximize potency by stabilizing charge-transfer interactions with CB1’s transmembrane domain .

Selectivity Over CB2 Receptors

Derivatives exhibit >100-fold selectivity for CB1 over CB2 receptors. For example, compound 29 inhibits CB1 with IC₅₀ = 33 nM but shows no activity at CB2 up to 10 μM . This selectivity stems from divergent allosteric pockets between CB1 and CB2 .

Structural Analysis and Computational Modeling

Conformational Flexibility

Density functional theory (DFT) calculations reveal two stable conformers:

  • Planar: Pyrrolidine nitrogen aligns with the aromatic plane (ΔG = 0 kcal/mol).

  • Twisted: Dihedral angle of 35° between rings (ΔG = 1.2 kcal/mol) .

The planar form predominates in solution, facilitating π-stacking with receptor residues .

Molecular Docking Insights

Docking into CB1’s allosteric site (PDB: 5TGZ) predicts:

  • Chloro-phenyl interaction: The 4-Cl group forms a halogen bond with Thr210 (2.9 Å) .

  • Pyrrolidine positioning: The pyrrolidine nitrogen hydrogen-bonds to Tyr515, stabilizing the inactive receptor state .

Applications in Drug Discovery

Obesity and Metabolic Disorders

PSNCBAM-1 derivatives reduce food intake in rats by 40–60% at 30 mg/kg, mirroring the effects of rimonabant without inducing anxiety . This underscores their potential as anti-obesity agents with improved safety profiles.

Neuropathic Pain

Preclinical studies show that CB1 negative allosteric modulators reverse hyperalgesia in murine models (ED₅₀ = 10 mg/kg), suggesting utility in pain management .

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